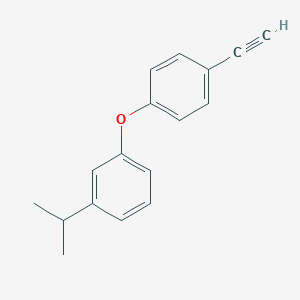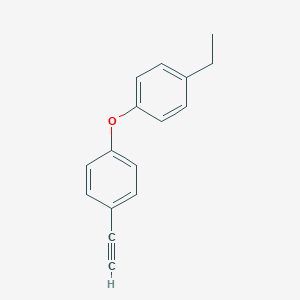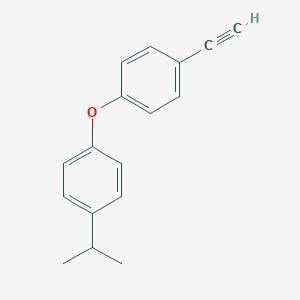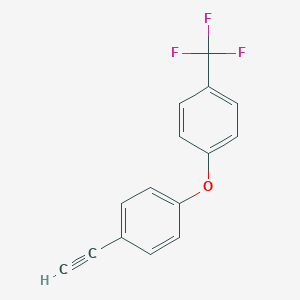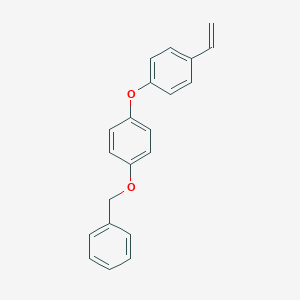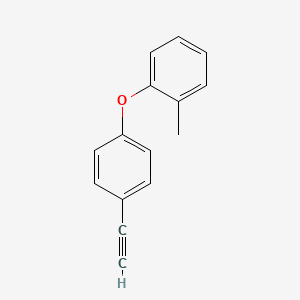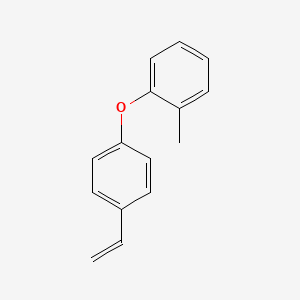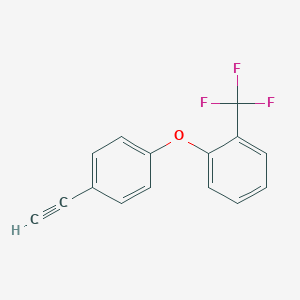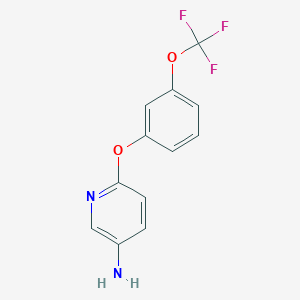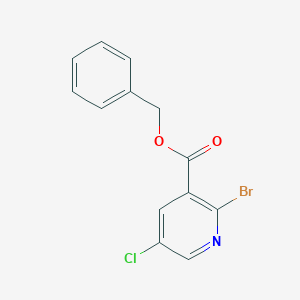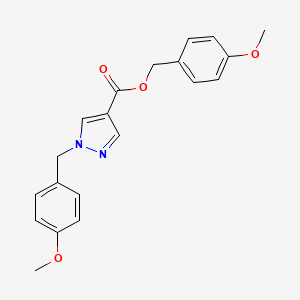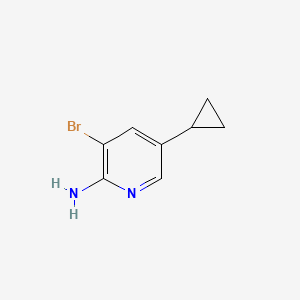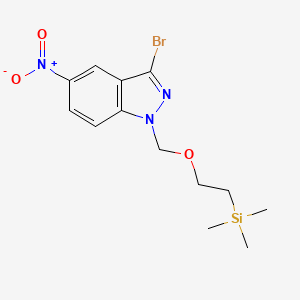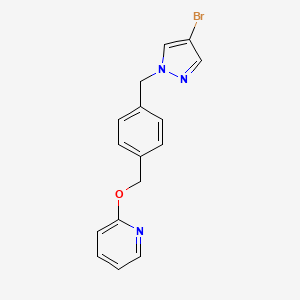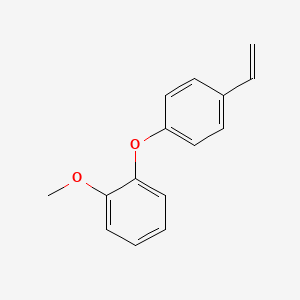
1-Methoxy-2-(4-vinylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-(4-vinylphenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a vinylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with 4-vinylphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through a cross-coupling mechanism.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-Methoxy-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
EAS Reactions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Major Products:
Nitration: 1-Methoxy-2-(4-nitrovinylphenoxy)benzene
Oxidation: 1-Methoxy-2-(4-formylphenoxy)benzene
Reduction: 1-Methoxy-2-(4-ethylphenoxy)benzene
科学的研究の応用
1-Methoxy-2-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions to create high-performance materials.
作用機序
The mechanism of action of 1-methoxy-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties
類似化合物との比較
1-Methoxy-2-(4-vinylphenoxy)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: Similar in structure but with a nitro group instead of a vinyl group, leading to different reactivity and applications.
1-Methoxy-2-(4-methoxyphenoxy)benzene:
4-Vinylphenol: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and a wide range of applications in various fields.
特性
IUPAC Name |
1-ethenyl-4-(2-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYVTNKFWXQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
